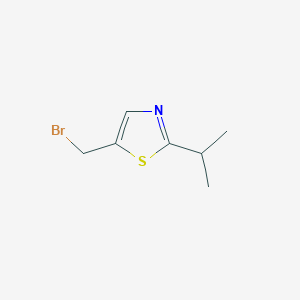

5-(Bromomethyl)-2-isopropylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNS |

|---|---|

Molecular Weight |

220.13 g/mol |

IUPAC Name |

5-(bromomethyl)-2-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C7H10BrNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |

InChI Key |

OOWCLWQOTMPWIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(S1)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromomethyl 2 Isopropylthiazole and Its Precursors

Foundational and Evolving Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole core is a critical step, with several methods being employed, from classic named reactions to modern multicomponent strategies.

Hantzsch Thiazole Synthesis and Contemporary Adaptations

The Hantzsch thiazole synthesis remains a cornerstone for forming the thiazole ring. This method traditionally involves the condensation of an α-haloketone with a thioamide. youtube.comiau.ir In the context of 2-isopropylthiazole (B97041) derivatives, this would involve reacting a suitable α-halocarbonyl compound with thioisobutyramide. google.com The reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to yield the thiazole ring. youtube.com

Contemporary adaptations of the Hantzsch synthesis have focused on improving yields, simplifying procedures, and expanding the substrate scope. These adaptations might include the use of microwave irradiation to accelerate the reaction or the development of one-pot procedures to enhance efficiency. nih.gov For instance, a two-step Hantzsch-based macrocyclization approach has been described for the synthesis of thiazole-containing cyclopeptides, highlighting the versatility of this foundational reaction in modern organic synthesis. nih.gov

| Reagent Type | Example | Role in Synthesis |

| α-Halocarbonyl | 2-Chloropropionaldehyde | Provides the C4 and C5 atoms of the thiazole ring. google.com |

| Thioamide | Thioisobutyramide | Provides the sulfur atom, the nitrogen atom, and the C2 atom with its isopropyl substituent. google.com |

Cyclization Reactions Incorporating Sulfur and Nitrogen Synthons

Beyond the classic Hantzsch synthesis, other cyclization strategies have been developed that utilize distinct sulfur and nitrogen synthons. These methods offer alternative pathways to the thiazole core, sometimes providing advantages in terms of starting material availability or regioselectivity. For example, 2-amino-5-methylthiazole (B129938) can be prepared through the cyclocondensation of 2-chloropropionaldehyde and thiourea. google.com While this specific example leads to an amino-substituted thiazole, the underlying principle of combining a C3 fragment with a C-S-N unit is a versatile strategy.

Multicomponent Reaction Strategies for Diverse Thiazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. iau.iracs.orgacs.org These reactions are highly efficient and atom-economical. In the context of thiazole synthesis, MCRs can bring together an aldehyde, an amine, and a sulfur source in a one-pot reaction to generate highly substituted thiazole scaffolds.

For example, a one-pot, three-component reaction of arylglyoxals, thiobenzamides, and lawsone has been reported to produce fully substituted lawsone-1,3-thiazole hybrids in excellent yields. acs.org Another efficient MCR involves the reaction of arylglyoxal, indole, and aryl thioamides to synthesize trisubstituted thiazoles. acs.org A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, showcasing the integration of biocatalysis in modern synthetic strategies. nih.gov These MCRs offer a rapid and diverse approach to a wide array of thiazole derivatives, which could be adapted for the synthesis of precursors to 5-(bromomethyl)-2-isopropylthiazole.

Regioselective Introduction of the Bromomethyl Group at Position 5 of the Thiazole Ring

Once the 2-isopropylthiazole core, substituted with a methyl group at the 5-position (2-isopropyl-5-methylthiazole), is synthesized, the next critical step is the regioselective bromination of this methyl group.

Free-Radical Bromination Utilizing N-Bromosuccinimide (NBS) and Initiators

The most common and effective method for the bromination of the methyl group at the 5-position of the thiazole ring is through a free-radical chain reaction using N-bromosuccinimide (NBS). chadsprep.comwikipedia.orgmasterorganicchemistry.com This reaction, often referred to as allylic or benzylic bromination, is well-suited for the bromination of a methyl group adjacent to an aromatic ring system like thiazole. chadsprep.comchemistrysteps.comyoutube.com

The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4) and requires a radical initiator. wikipedia.orglibretexts.org Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, and the reaction can also be initiated by light (hν). wikipedia.orgyoutube.com NBS is favored over molecular bromine (Br2) because it provides a low, steady concentration of bromine radicals, which minimizes side reactions such as addition to the thiazole ring. masterorganicchemistry.comyoutube.comlibretexts.org

The mechanism involves three key stages:

Initiation: The initiator decomposes upon heating or irradiation to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•). chemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-isopropyl-5-methylthiazole (B13140895) to form a resonance-stabilized thiazol-5-ylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br2 (formed in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. chemistrysteps.comlibretexts.org

Termination: The reaction is terminated by the combination of any two radicals.

| Reagent/Condition | Purpose |

| 2-Isopropyl-5-methylthiazole | Starting material with the methyl group to be brominated. |

| N-Bromosuccinimide (NBS) | Source of bromine radicals. wikipedia.orgorganic-chemistry.org |

| Radical Initiator (AIBN or Benzoyl Peroxide) | Initiates the free-radical chain reaction. wikipedia.org |

| Light (hν) | Alternative method for initiating the reaction. youtube.com |

| Non-polar solvent (e.g., CCl4) | Reaction medium that does not interfere with the radical process. wikipedia.org |

Conversion of Pre-existing Hydroxymethyl Thiazole Derivatives via Halogenation Reagents (e.g., PBr3)

An alternative to the direct bromination of a methyl group is the conversion of a pre-existing hydroxymethyl group. This two-step approach first involves the synthesis of (2-isopropylthiazol-5-yl)methanol. This precursor can then be converted to this compound using a variety of halogenating agents.

One common reagent for this transformation is phosphorus tribromide (PBr3). This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an SN2 reaction. Other reagents such as thionyl bromide (SOBr2) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (PPh3/CBr4) can also be employed for this conversion. A patent describes a similar conversion of a 4-hydroxymethylthiazole (B1350391) derivative to the corresponding 4-chloromethylthiazole using thionyl chloride. google.com

This method offers a different synthetic handle and can be advantageous if the direct bromination with NBS proves to be low-yielding or produces inseparable byproducts.

Direct Bromomethylation Strategies of Substituted Thiazoles

The conversion of a methyl group at the 5-position of the thiazole ring to a bromomethyl group is a critical transformation for the synthesis of this compound. The most prominent and effective method for this conversion is a free-radical halogenation known as the Wohl-Ziegler bromination. mychemblog.com

This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, such as carbon tetrachloride (CCl4), under reflux conditions. mychemblog.com The reaction is initiated by a radical initiator, most commonly azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, with initiation also achievable through UV irradiation. mychemblog.commasterorganicchemistry.comorganic-chemistry.org

The mechanism of Wohl-Ziegler bromination proceeds via a radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This bromine radical then abstracts a hydrogen atom from the methyl group attached to the thiazole ring, forming a resonance-stabilized thiazol-5-ylmethyl radical and hydrogen bromide (HBr). libretexts.orgyoutube.com The generated HBr can then react with NBS to produce a low, steady concentration of molecular bromine (Br2). masterorganicchemistry.comlibretexts.org The thiazol-5-ylmethyl radical subsequently reacts with this Br2 to yield the desired this compound and a new bromine radical, which propagates the chain reaction. youtube.com

Maintaining a low concentration of Br2 is crucial to prevent competitive electrophilic addition to the thiazole ring. masterorganicchemistry.com The use of NBS is advantageous as it provides this low and constant supply of bromine. libretexts.org

Table 1: Reaction Conditions for Wohl-Ziegler Bromination

| Reagent | Role | Typical Conditions |

| 5-methyl-2-isopropylthiazole | Substrate | - |

| N-Bromosuccinimide (NBS) | Bromine Source | Stoichiometric equivalent |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Catalytic amount |

| Carbon Tetrachloride (CCl4) | Solvent | Reflux |

Installation of the Isopropyl Moiety on the Thiazole Nucleus

The construction of the 2-isopropyl-5-methylthiazole precursor is efficiently achieved through the Hantzsch thiazole synthesis. This classical and versatile method involves the condensation of a thioamide with an α-haloketone. wikipedia.orgorganic-chemistry.org For the synthesis of 2-isopropyl-5-methylthiazole, this translates to the reaction between thioisobutyramide and a 3-halo-2-butanone, such as 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone. nih.govsigmaaldrich.com

The synthesis of the required thioisobutyramide can be accomplished by treating isobutyramide (B147143) with a thionating agent like phosphorus pentasulfide (P4S10) in an alkaline medium. google.com This conversion is typically carried out at room temperature and can achieve high yields. google.com Isobutyramide itself can be prepared from isobutyryl chloride and ammonia. google.com

The Hantzsch synthesis proceeds by nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. wikipedia.org

Table 2: Key Reactants for Hantzsch Synthesis of 2-isopropyl-5-methylthiazole

| Reactant | Structure | Role |

| Thioisobutyramide | Provides the N=C(isopropyl)-S fragment | |

| 3-Chloro-2-butanone | Provides the C(methyl)-C=O fragment |

The reaction between thioisobutyramide and 3-chloro-2-butanone provides a direct and efficient route to the necessary 5-methyl-2-isopropylthiazole precursor, which can then undergo direct bromomethylation as described in the preceding section.

Elucidation of Chemical Reactivity and Transformational Pathways of 5 Bromomethyl 2 Isopropylthiazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The core reactivity of 5-(bromomethyl)-2-isopropylthiazole stems from the presence of the bromomethyl substituent. The bromine atom, being an excellent leaving group, renders the adjacent methylene (B1212753) carbon electrophilic and thus susceptible to attack by various nucleophiles. This classic S_N2 reaction mechanism is a cornerstone of its synthetic utility.

Nitrogen-based nucleophiles, including primary and secondary amines, as well as azide (B81097) ions, are frequently employed to functionalize this compound. These reactions typically proceed smoothly to yield the corresponding aminomethyl or azidomethyl derivatives. For instance, the reaction with amines is a key step in the synthesis of complex molecules, including the antiretroviral drug ritonavir. newdrugapprovals.orgnih.gov In a broader context, this reactivity allows for the construction of various heterocyclic systems and pharmacologically relevant scaffolds. The azide derivatives, in turn, serve as versatile intermediates that can be readily converted to primary amines or participate in cycloaddition reactions.

Table 1: Reactions of this compound with Nitrogen-Based Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

|---|---|---|

| Methylamine | Water | N-((2-isopropylthiazol-4-yl)methyl)-N-methylamine newdrugapprovals.org |

Oxygen-containing nucleophiles, such as alkoxides and carboxylates, readily displace the bromide ion to form ethers and esters, respectively. These reactions are typically conducted in the presence of a base to generate the more nucleophilic alkoxide or carboxylate anion. This provides a straightforward method for introducing ether and ester functionalities, which can be valuable for modifying the physicochemical properties of the parent molecule or for serving as protecting groups.

The high nucleophilicity of sulfur compounds, particularly thiols and their conjugate bases (thiolates), makes them excellent partners in substitution reactions with this compound. libretexts.orgmasterorganicchemistry.com These reactions, which lead to the formation of thioethers (sulfides), are generally efficient and proceed under mild conditions. masterorganicchemistry.com The resulting thioethers are stable and can be found in a variety of biologically active compounds. The enhanced nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates. libretexts.orgmasterorganicchemistry.com

Table 2: Reaction of this compound with a Sulfur-Based Nucleophile

| Nucleophile | Reagents and Conditions | Product |

|---|

Carbon-based nucleophiles, such as cyanide ions, enolates, and organometallic reagents, can also be utilized to form new carbon-carbon bonds at the bromomethyl position. The reaction with cyanide, for example, introduces a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. This expands the range of possible transformations and allows for the elongation of the carbon chain.

Transformations Involving the Thiazole (B1198619) Ring System and its Substituents

While the bromomethyl group is the primary site of reactivity, the thiazole ring itself can undergo further modification.

The thiazole ring is considered an electron-poor aromatic system, which generally makes it less reactive towards electrophilic substitution compared to benzene. However, the presence of activating or directing groups can facilitate such reactions. While the isopropyl group at the 2-position is a weak activator, electrophilic attack is most likely to occur at the C4 position, which is the most electron-rich carbon on the thiazole ring. Reactions such as halogenation or nitration would likely require forcing conditions. A more synthetically viable approach for functionalizing the thiazole core often involves metallation of the C4-position with a strong base, followed by quenching with an electrophile.

Palladium-Catalyzed Cross-Coupling Reactions and their Application to Thiazoles

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the reactive C-Br bond in the bromomethyl moiety serves as an excellent electrophilic partner in these transformations. While specific studies on this exact compound are not extensively documented, the reactivity of analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, provides significant insight into its potential applications. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully employed for the functionalization of similar brominated heterocycles. nih.gov

This reaction typically involves the coupling of the bromomethyl group with an organoboron reagent, such as an aryl boronic acid, in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for such transformations. nih.gov

The scope of this reaction is broad, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the thiazole ring. This method is instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(Benzyl)-2-isopropylthiazole |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-((4-Methoxybenzyl))-2-isopropylthiazole |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-((Thiophen-2-yl)methyl)-2-isopropylthiazole |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-((Pyridin-3-yl)methyl)-2-isopropylthiazole |

| This table presents hypothetical examples based on analogous reactions reported for similar substrates. nih.gov |

Modifications of the Isopropyl Group and Bromine Atom for Structural Diversification

The structural diversification of this compound can be achieved through modifications of both the isopropyl group and the bromine atom, allowing for the synthesis of a diverse library of derivatives.

The bromine atom in the bromomethyl group is a versatile handle for introducing various functionalities. Nucleophilic substitution reactions can be readily performed to replace the bromine with a range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse side chains at the 5-position of the thiazole ring, leading to compounds with potentially altered biological activities or material properties.

Modification of the 2-isopropyl group is more challenging due to its lower reactivity compared to the bromomethyl group. However, functionalization of the isopropyl group could potentially be achieved through radical-based reactions or by employing advanced C-H activation strategies. Alternatively, the isopropyl group can be introduced at a later stage of the synthesis, allowing for the incorporation of different alkyl or aryl groups at the 2-position.

| Starting Material | Reagent | Reaction Type | Potential Product |

| This compound | Morpholine | Nucleophilic Substitution | 4-( (2-Isopropylthiazol-5-yl)methyl)morpholine |

| This compound | Sodium thiophenoxide | Nucleophilic Substitution | 2-Isopropyl-5-((phenylthio)methyl)thiazole |

| This compound | Sodium azide | Nucleophilic Substitution | 5-(Azidomethyl)-2-isopropylthiazole |

| 2-Amino-5-methylthiazole (B129938) | Isopropylating agent | N-Alkylation | 2-(Isopropylamino)-5-methylthiazole |

| This table provides illustrative examples of potential structural modifications. |

Advanced Mechanistic Studies on Reaction Pathways

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been extensively studied and is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

In the context of this compound, the catalytic cycle would be initiated by the oxidative addition of the C-Br bond of the bromomethyl group to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

Strategic Application of 5 Bromomethyl 2 Isopropylthiazole As a Versatile Synthetic Intermediate

Construction of Complex Polyheterocyclic Architectures

The inherent reactivity of the bromomethyl group in 5-(bromomethyl)-2-isopropylthiazole makes it an excellent electrophile for reactions with various nucleophiles, facilitating the annulation of additional heterocyclic rings onto the thiazole (B1198619) core. This capability is instrumental in the synthesis of fused, multicyclic, and spiro thiazole derivatives, which are often explored for their potential pharmacological activities.

Synthesis of Fused Thiazole Systems

The construction of fused thiazole systems is a prominent application of this compound. A notable example is the synthesis of thiazolo[3,2-b] Current time information in Bangalore, IN.rsc.orgd-nb.infotriazoles. These fused bicyclic systems are of significant interest due to their diverse biological activities. The synthesis is typically achieved through the reaction of this compound with a suitably substituted 1,2,4-triazole-3-thiol.

In a representative reaction, the thiol group of the triazole acts as a nucleophile, displacing the bromide from the this compound in an initial S-alkylation step. Subsequent intramolecular cyclization, often facilitated by a base, leads to the formation of the fused thiazolo[3,2-b] Current time information in Bangalore, IN.rsc.orgd-nb.infotriazole ring system. The reaction conditions can be tailored to optimize the yield of the desired fused product. rsc.orgnih.govnih.gov

| Reactant 1 | Reactant 2 | Fused Product System | Significance |

| This compound | 4-Amino-5-mercapto-1,2,4-triazole | 2-Isopropyl-6-aminothiazolo[3,2-b] Current time information in Bangalore, IN.rsc.orgd-nb.infotriazole | Access to biologically active scaffolds |

| This compound | 5-Phenyl-1,2,4-triazole-3-thiol | 2-Isopropyl-6-phenylthiazolo[3,2-b] Current time information in Bangalore, IN.rsc.orgd-nb.infotriazole | Core structure in medicinal chemistry |

Incorporation into Multicyclic and Spiro Thiazole Derivatives

The versatility of this compound extends to the synthesis of more intricate multicyclic and spiro thiazole derivatives. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug design as they introduce three-dimensional complexity.

While direct examples of the synthesis of spiro thiazoles from this compound are not extensively documented, the principle of its application can be extrapolated from established synthetic strategies for other spiro-heterocycles. For instance, the alkylation of a cyclic ketone or a lactone enolate with this compound could serve as a key step in the assembly of a spiro-thiazole system. The resulting intermediate could then undergo further cyclization reactions to complete the spirocyclic framework. The synthesis of spiro-pyrrolidines and other spiro-heterocyclic steroids often involves the reaction of a steroidal ketone with an appropriate nucleophile, a strategy that could be adapted using our thiazole synthon. nih.govresearchgate.netresearchgate.net

Precursor for Advanced Organic Molecules and Building Blocks

Beyond the construction of complex ring systems, this compound serves as a fundamental building block for a variety of advanced organic molecules. Its ability to introduce the 2-isopropylthiazole-5-methyl moiety into other structures is a key feature of its synthetic utility.

Synthesis of Substituted Alkylthiazole and Arylthiazole Derivatives

The bromomethyl group is an excellent handle for introducing the thiazole core onto other molecular scaffolds through alkylation and cross-coupling reactions.

Substituted Alkylthiazoles: The reaction of this compound with a wide range of nucleophiles, such as amines, thiols, and carbanions, provides a straightforward route to substituted alkylthiazoles. The alkylation of primary or secondary amines with this compound, for example, yields the corresponding N-((2-isopropylthiazol-5-yl)methyl)amines. nih.govnih.govwikipedia.orgyoutube.commasterorganicchemistry.com These reactions typically proceed via an SN2 mechanism. youtube.com However, the potential for over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts needs to be carefully managed, often through control of stoichiometry and reaction conditions. wikipedia.orgmasterorganicchemistry.com

Substituted Arylthiazoles: The synthesis of arylthiazole derivatives can be achieved through modern cross-coupling methodologies. A pertinent example, though on a thiophene (B33073) system, demonstrates the principle of a Suzuki-Miyaura cross-coupling reaction between a bromomethyl-substituted heterocycle and an arylboronic acid. d-nb.infonih.govnih.gov This palladium-catalyzed reaction would form a new carbon-carbon bond between the methyl group of the thiazole and the aryl ring. Such reactions are pivotal in creating complex molecules with tailored electronic and biological properties. nih.govresearchgate.net

| Reaction Type | Nucleophile/Coupling Partner | Product Class | Key Reaction |

| Alkylation | Primary/Secondary Amine | N-((2-isopropylthiazol-5-yl)methyl)amine | SN2 Reaction |

| Alkylation | Thiol | S-((2-isopropylthiazol-5-yl)methyl)thioether | Thioetherification |

| Cross-Coupling | Arylboronic Acid | 5-(Arylmethyl)-2-isopropylthiazole | Suzuki-Miyaura Coupling |

Derivatization for Enhanced Synthetic Utility

The synthetic potential of this compound can be further expanded through its derivatization into other useful intermediates. For instance, conversion of the bromomethyl group to other functional groups can unlock new reaction pathways. One such transformation is the conversion to the corresponding alcohol, 5-(hydroxymethyl)-2-isopropylthiazole, via hydrolysis. This alcohol can then participate in a different set of reactions, such as esterification or oxidation to the corresponding aldehyde.

Another important derivatization is the conversion to the corresponding phosphonium (B103445) salt or phosphonate (B1237965) ester, which are precursors for Wittig-type reactions. This significantly enhances the synthetic utility of the original building block.

Formation of Phosphonate Derivatives for Wittig-Type Reactions

A powerful application of this compound is its use as a precursor for phosphonate esters, which are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comalfa-chemistry.comtcichemicals.comorganic-chemistry.org The HWE reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgnrochemistry.com

The synthesis of the phosphonate derivative is achieved through the Michaelis-Arbuzov reaction. youtube.comwikipedia.orgnih.govorganic-chemistry.orgrsc.org In this reaction, this compound is treated with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via an SN2 attack of the phosphorus atom on the bromomethyl group, followed by dealkylation of the resulting phosphonium salt intermediate by the bromide ion to yield the diethyl (2-isopropylthiazol-5-yl)methylphosphonate. wikipedia.orgorganic-chemistry.org

This phosphonate ester can then be deprotonated with a suitable base (e.g., sodium hydride) to form a stabilized carbanion. alfa-chemistry.com This carbanion subsequently reacts with an aldehyde or ketone to generate an alkene, with the concomitant formation of a water-soluble phosphate (B84403) byproduct that is easily removed. alfa-chemistry.comorganic-chemistry.org This two-step sequence allows for the facile introduction of a (2-isopropylthiazol-5-yl)methylidene moiety into a wide range of molecules.

| Reaction | Reagent | Intermediate/Product | Application |

| Michaelis-Arbuzov | Triethyl phosphite | Diethyl (2-isopropylthiazol-5-yl)methylphosphonate | HWE Reagent |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Base | (E)-1-(Alkenyl)-5-(2-isopropylthiazole) | Alkene Synthesis |

Advanced Spectroscopic and Structural Characterization Methodologies in 5 Bromomethyl 2 Isopropylthiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(bromomethyl)-2-isopropylthiazole in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropyl group, the bromomethyl group, and the thiazole (B1198619) ring proton. The isopropyl group will present as a septet for the CH proton and a doublet for the two equivalent methyl (CH₃) groups. The bromomethyl (CH₂Br) protons will appear as a singlet, and the proton on the thiazole ring (H-4) will also be a singlet. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the isopropyl group (CH and CH₃), the bromomethyl carbon (CH₂Br), and the three carbons of the thiazole ring (C2, C4, and C5). The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms like nitrogen, sulfur, and bromine.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Isopropyl-CH | 3.2 - 3.4 | 33 - 35 | Septet | ~7.0 |

| Isopropyl-CH₃ | 1.3 - 1.5 | 23 - 25 | Doublet | ~7.0 |

| CH₂Br | 4.6 - 4.8 | 25 - 30 | Singlet | N/A |

| Thiazole H-4 | 7.5 - 7.7 | 140 - 145 | Singlet | N/A |

| Thiazole C2 | N/A | 170 - 175 | N/A | N/A |

| Thiazole C4 | N/A | 140 - 145 | N/A | N/A |

| Thiazole C5 | N/A | 125 - 130 | N/A | N/A |

Note: The predicted chemical shifts are based on data from structurally similar compounds and may vary from experimental values.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR and for revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, a cross-peak would be expected between the isopropyl CH proton and the isopropyl CH₃ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is invaluable for assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, it would show correlations between the isopropyl CH proton and its corresponding carbon, the isopropyl CH₃ protons and their carbon, the CH₂Br protons and their carbon, and the thiazole H-4 proton and the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, HMBC would show correlations from the isopropyl CH₃ protons to the isopropyl CH carbon and the C2 carbon of the thiazole ring. It would also show correlations from the CH₂Br protons to the C5 and C4 carbons of the thiazole ring, confirming the position of the bromomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is especially useful for determining stereochemistry and conformation. In a relatively rigid molecule like this, NOESY could show correlations between the protons of the isopropyl group and the thiazole ring proton, providing information about the preferred orientation of the isopropyl group relative to the ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound with very high precision. This allows for the calculation of the elemental formula. For this compound (C₇H₁₀BrNS), HRMS would provide a measured mass that is very close to the calculated theoretical mass, confirming the elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | 218.9823 |

| [M]⁺ (for ⁸¹Br) | 220.9802 |

| [M+H]⁺ (for ⁷⁹Br) | 219.9901 |

| [M+H]⁺ (for ⁸¹Br) | 221.9880 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the alkyl groups, the C=N and C=C stretching vibrations of the thiazole ring, and the C-Br stretching vibration.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Alkyl C-H | Stretching | 2850-3000 |

| Thiazole C=N | Stretching | 1600-1650 |

| Thiazole C=C | Stretching | 1450-1550 |

| C-H (thiazole ring) | Bending (out-of-plane) | 800-900 |

| C-Br | Stretching | 500-600 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. researchgate.net This technique can confirm the connectivity of atoms, and provide accurate bond lengths, bond angles, and torsional angles. For this compound, a successful X-ray crystallographic analysis would provide an unambiguous three-dimensional model of the molecule in the solid state. It would definitively confirm the substitution pattern on the thiazole ring and the conformation of the isopropyl and bromomethyl groups relative to the ring. While no specific crystal structure for this compound has been reported, studies on related brominated thiazole derivatives, such as 2,4-diacetyl-5-bromothiazole, reveal insights into potential intermolecular interactions, including halogen bonding, that could influence the crystal packing. researchgate.net

Computational Chemistry and Mechanistic Investigations of 5 Bromomethyl 2 Isopropylthiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There is no available research that specifically applies Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of 5-(Bromomethyl)-2-isopropylthiazole. DFT calculations are fundamental in modern computational chemistry for predicting properties such as molecular orbital energies (HOMO-LUMO gaps), electron density distribution, and electrostatic potential maps. This information is critical for understanding a molecule's kinetic stability, chemical reactivity, and the likely sites for nucleophilic or electrophilic attack. For instance, studies on other heterocyclic compounds often use DFT to rationalize observed reaction outcomes and guide the synthesis of new derivatives. Without such studies on this compound, its specific electronic characteristics and predicted reactivity remain undocumented in scientific literature.

Molecular Modeling and Dynamics Simulations for Conformation and Intermolecular Interactions

Specific molecular modeling and dynamics simulations for this compound have not been reported. These computational techniques are essential for understanding the three-dimensional structure and dynamic behavior of a molecule. Conformational analysis helps identify the most stable spatial arrangements of the atoms, which influences the molecule's physical properties and biological activity. Molecular dynamics simulations further provide insight into how the molecule interacts with its environment, such as solvents or biological macromolecules, over time. Research on other, different molecules, such as 5,5-bis(bromomethyl)-1,3-dioxane (B8684678) derivatives, has utilized these methods to determine interconversion barriers between conformers and the influence of solvents on molecular shape, but similar analyses for this compound are not present in the literature. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

No quantum chemical calculations detailing the reaction mechanisms, intermediates, and transition states involving this compound are available. This type of analysis is crucial for understanding how a reaction proceeds, allowing for the optimization of reaction conditions to improve yields and selectivity. For example, quantum chemical studies on the nucleophilic substitution of other bromomethylated heterocycles have successfully mapped out reaction pathways and explained the formation of different products. nih.gov The absence of such investigations for this compound means that its mechanistic pathways in various chemical reactions have not been computationally modeled or verified.

In Silico Approaches for Predicting Synthetic Accessibility and Route Optimization

There is a lack of published research using in silico tools specifically for predicting or optimizing the synthesis of this compound. Modern computational approaches, including computer-aided retrosynthesis, are increasingly used to devise efficient synthetic routes to target molecules. mdpi.comnih.gov These tools can identify potential starting materials and reaction pathways, saving significant time and resources in the lab. mdpi.comnih.gov While general methods like the Hantzsch thiazole (B1198619) synthesis are well-known, specific computational route optimization for this compound has not been documented. mdpi.com The application of these predictive models could streamline its production and make it more accessible for further research or application. nih.gov

Future Perspectives and Emerging Research Directions in 5 Bromomethyl 2 Isopropylthiazole Chemistry

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The chemical industry's shift towards environmental sustainability has profound implications for the synthesis of thiazole (B1198619) derivatives. nih.gov Conventional methods for producing compounds like 5-(Bromomethyl)-2-isopropylthiazole often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant waste generation. nih.gov Future research is intensely focused on developing greener, more sustainable synthetic routes.

Key areas of development include the adoption of innovative techniques such as microwave irradiation and ultrasound-assisted synthesis, which can accelerate reaction rates and improve energy efficiency. nih.govresearchgate.net A significant push is being made towards replacing traditional organic solvents with greener alternatives like water or bio-solvents. researchgate.netufms.br For instance, syntheses of thiazole-imino derivatives have been successfully achieved in aqueous media, completely avoiding the use of organic solvents. ufms.br

Furthermore, the use of reusable, non-toxic catalysts is a cornerstone of green chemistry. researchgate.net Nanoparticle-based catalysts, such as nickel ferrite (B1171679) (NiFe2O4), are gaining traction due to their high surface area, selectivity, and ease of separation from the reaction mixture using an external magnet. acs.org The application of these principles to the synthesis of this compound could lead to processes that are not only more environmentally friendly but also more cost-effective and scalable. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Thiazoles

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |

| Catalysts | Often stoichiometric, hazardous acids/bases | Reusable solid catalysts, biocatalysts, nanoparticles acs.org |

| Energy Input | Prolonged heating, high temperatures | Microwave irradiation, sonication nih.govresearchgate.net |

| Atom Economy | Can be low, with significant byproducts | High, often through multicomponent reactions (MCRs) acs.org |

| Environmental Impact | High waste generation, use of toxic materials nih.gov | Minimized waste, use of renewable materials nih.govresearchgate.net |

Exploration of Novel Catalytic and Photoredox Transformations

The functionalization of the this compound scaffold is poised for a revolution through novel catalytic methods, particularly visible-light photoredox catalysis. researchgate.net This rapidly emerging field offers the ability to generate highly reactive radical species under exceptionally mild conditions, using inexpensive light sources like LEDs. researchgate.net This approach avoids the harsh reagents and high temperatures typical of traditional radical chemistry.

For a molecule like this compound, photoredox catalysis opens up new avenues for C-H functionalization and the transformation of the bromomethyl group. acs.org For example, organophotoredox systems can be combined with cobalt catalysis to achieve dehydrogenation and coupling of N-heterocycles. acs.org Similarly, visible-light-mediated methods have been developed for constructing 2-substituted benzothiazoles from thiophenols and nitriles, demonstrating the power of this technique in forming C-S and C-N bonds. rsc.org

Future research will likely explore using organic dyes or transition-metal photocatalysts to activate the C-Br bond of this compound, enabling its coupling with a wide array of nucleophiles and radical precursors. Studies have identified that ideal photocatalysts possess long excited-state lifetimes and potent redox potentials. charlotte.edu Thiazolo[5,4-d]thiazoles themselves have been investigated as a new generation of organic photoredox catalysts, suggesting a fascinating, self-referential expansion of thiazole chemistry. charlotte.edu These methods promise to build molecular complexity from the this compound core with high efficiency and selectivity. researchgate.net

Table 2: Examples of Photoredox Systems for Heterocycle Synthesis

| Catalyst System | Light Source | Reaction Type | Potential Application for this compound |

| Eosin Y | Visible Light (e.g., household bulb) | C-S and C-N bond formation rsc.org | Synthesis of complex thiazole derivatives via coupling reactions. |

| Organophotocatalyst / Cobalt | Visible Light | Dehydrogenation-Coupling-Aromatization acs.org | Functionalization of the thiazole ring or appended groups. |

| Thiazolo[5,4-d]thiazole Dyes | Blue LEDs (459-472 nm emission) | Imine Alkylation charlotte.edu | Catalyzing reactions involving derivatives of the core structure. |

| 9,10-phenanthrenedione / Zn(OTf)2 | 5W White LEDs | Friedel-Crafts with indoles researchgate.net | Coupling the thiazole moiety to other aromatic systems. |

Integration into the Synthesis of Smart Materials and Functional Molecules

The unique electronic properties of the thiazole ring, combined with the reactive "handle" of the bromomethyl group, make this compound an attractive candidate for incorporation into smart materials and functional molecules. Smart materials respond to external stimuli (e.g., light, pH, temperature, or the presence of a specific analyte), and the thiazole moiety can impart desired electronic, optical, or binding properties.

Future work could involve grafting this compound onto polymer backbones or inorganic nanostructures. The bromomethyl group serves as a convenient anchor point for such covalent modifications. This could lead to the development of:

Chemosensors: Materials where the fluorescence or conductivity changes upon binding of the thiazole's nitrogen or sulfur atoms to specific metal ions or analytes.

Organic Electronics: Thiazole-containing polymers are known for their potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The isopropyl and bromomethyl groups allow for tuning solubility and morphology.

Photoresponsive Materials: By integrating the thiazole unit with photochromic molecules, it may be possible to create materials whose properties can be switched with light, leveraging the stability of the thiazole core.

The development of thiazolo[5,4-d]thiazoles as photoredox catalysts highlights the potential of thiazole-based systems to perform specific functions within a molecular assembly. charlotte.edu This functional-by-design approach could see this compound used as a key component in creating molecules with emergent properties for catalysis or molecular recognition.

Rational Design for Tailored Molecular Scaffolds and Chemical Probes

Rational design is a cornerstone of modern medicinal chemistry and materials science, aiming to create molecules with specific, predetermined functions. mdpi.com The concept of "analog series-based" (ASB) scaffolds, where a core structure is systematically modified, is central to this approach. nih.govscienceopen.com this compound is an ideal starting point for such a strategy.

The reactive bromomethyl group allows for the creation of a large library of derivatives through facile nucleophilic substitution. By reacting it with various amines, thiols, alcohols, and other nucleophiles, a diverse set of molecules can be generated while keeping the 2-isopropylthiazole (B97041) core constant. This allows for the systematic exploration of structure-activity relationships (SAR), which is critical in drug discovery and the development of chemical probes. nih.gov

Furthermore, thiazole and related heterocycles like 1,2,3-triazoles are being investigated for their fluorescent properties, making them candidates for chemical probes and sensors. mdpi.com Novel sodium 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylates, for example, have been shown to be effective water-soluble blue fluorophores. mdpi.com By rationally designing derivatives of this compound, it may be possible to create new fluorescent probes that can selectively identify enzymes or receptors in biological systems. mdpi.com This design-led approach, which combines computational modeling with targeted synthesis, represents a powerful future direction for unlocking the full potential of the this compound scaffold. rug.nlresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.